molecular formula C7H6N4 B039279 2-(1H-pyrazol-3-yl)pyrazine CAS No. 111781-54-5

2-(1H-pyrazol-3-yl)pyrazine

Cat. No. B039279
M. Wt: 146.15 g/mol
InChI Key: XBSVVLLAMHTBPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-pyrazol-3-yl)pyrazine involves the reaction of suitable precursors under controlled conditions. For example, the hydrothermal reaction of Cu(NO3)2 and HL (HL = (1H-pyrazol-3-yl)pyrazine) in a 1:1 ratio can lead to the formation of a Cu-[2+2] molecular grid, showcasing the compound's ability to act as a ligand in constructing metal-organic frameworks with specific geometries and properties (Feng et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-(1H-pyrazol-3-yl)pyrazine has been elucidated through various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction studies reveal that the compound can form complex structures, such as Cu-[2+2] molecular grids, indicating its versatile coordination behavior and the possibility of forming antiferromagnetic interactions within these complexes (Feng et al., 2012).

Scientific Research Applications

1. Synthesis of Copper (II) Complexes

  • Application Summary : The compound is used in the synthesis of three copper (II) complexes .
  • Methods of Application : The compound, referred to as HL, is used to construct Cu2 units, which are nearly planar. Each deprotonated ligand chelates one copper atom by means of N, N (pyridine-pyrazole) pocket and simultaneously bridges the other one by the N, N (pyrazole) groups .
  • Results or Outcomes : The distortion of the Cu (II) coordination geometry and the coplanarity of the Cu– (N=N) 2 –Cu unit have cooperative effects on the antiferromagnetic strength of these systems .

2. Biological Properties

  • Application Summary : Pyrazole derivatives, such as “2-(1H-pyrazol-3-yl)pyrazine”, have been found to exhibit a number of noteworthy biological properties .
  • Methods of Application : The compound is likely used in the synthesis of various medicinal products .
  • Results or Outcomes : The molecule has been found to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

3. Pyrrolopyrazine Derivatives

  • Application Summary : Pyrrolopyrazine derivatives, which can include “2-(1H-pyrazol-3-yl)pyrazine”, have been found to exhibit a number of biological activities .
  • Methods of Application : The compound is likely used in the synthesis of various medicinal products .
  • Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

4. Pyrazole Scaffold

  • Application Summary : Pyrazole scaffolds, such as “2-(1H-pyrazol-3-yl)pyrazine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Methods of Application : The compound is used in various synthetic strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

5. Azapentalenes Synthesis

  • Application Summary : The compound has been used in the synthesis of azapentalenes .
  • Methods of Application : The respective amine is used via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
  • Results or Outcomes : The synthesis of azapentalenes has been achieved .

6. Green Synthesis

  • Application Summary : Pyrazole scaffold, such as “2-(1H-pyrazol-3-yl)pyrazine”, has been used in green synthesis .
  • Methods of Application : The compound is used in various synthetic strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : The use of pyrazoles in green synthesis has been successful and has led to the development of bioactive chemicals and reactions in various media .

properties

IUPAC Name

2-(1H-pyrazol-5-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSVVLLAMHTBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578975
Record name 2-(1H-Pyrazol-5-yl)pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-3-yl)pyrazine

CAS RN

111781-54-5
Record name 2-(1H-Pyrazol-3-yl)pyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrazol-5-yl)pyrazine
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Record name 2-(1H-pyrazol-3-yl)pyrazine
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Synthesis routes and methods

Procedure details

2-Acetylpyrazine (10 mmol, 1.22 g) is reacted with N,N-Dimethylformamide dimethyl acetal (15 mmol, 1.99 ml) without any solvent at 100° C. for 10 hrs. Extraction with methylene chloride and water is carried out and the organic layer is concentrated to obtain solids. The yield is 94%. The obtained product is dissolved in ethanol and then added with hydrazine (23.5 mmol, 1.14 ml). The reaction is carried out for 3 hrs at 90° C. The reaction solution is concentrated and extracted by methylene chloride and water. The product is rinsed by n-hexane and some ethanol. The product pzp is thus obtained and the yield is 83%. 1H NMR (400 MHz, CDCl3): δ 9.11 (s, 1 H), 8.55 (s, 1 H), 8.50 (d, 1 H, J=2.8 Hz), 7.69 (d, 1 H, J=1.6 Hz), 6.93 (d, 1 H, J=2.0 Hz).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.99 mL
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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